

Analytical Standards for Dihydrotrichotetronine: Application Notes and Protocols

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Compound of Interest

Compound Name: *Dihydrotrichotetronine*

Cat. No.: *B15596228*

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This document provides a comprehensive guide to the analytical standards and protocols for the characterization of **Dihydrotrichotetronine**. Given the limited availability of specific validated methods for this compound, this application note outlines detailed, recommended protocols for High-Performance Liquid Chromatography (HPLC) for purity assessment, and Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and confirmation. These methodologies are based on established principles of analytical chemistry for natural products.

Physicochemical Properties of Dihydrotrichotetronine

A foundational understanding of the physicochemical properties of **Dihydrotrichotetronine** is crucial for the development of analytical methods. Key identifying information is summarized in the table below.

Property	Value	Source
Molecular Formula	C ₂₈ H ₃₄ O ₈	[1][2]
Molecular Weight	498.56 g/mol	[1][2]
CAS Number	199729-13-0	[1][2][3]
Appearance	Solid (Assumed)	Inferred from supplier data
Solubility	Soluble in organic solvents like methanol, ethanol, DMSO, and ethyl acetate.	General property of similar natural products

Analytical Standards and Reagents

Certified analytical standards for **Dihydrotrichotetronine** are commercially available from various suppliers, which is a prerequisite for the development of quantitative analytical methods.[1][3][4]

Recommended Reagents:

- **Dihydrotrichotetronine** certified reference standard (≥98% purity)
- HPLC-grade acetonitrile
- HPLC-grade methanol
- Purified water (18.2 MΩ·cm)
- Formic acid (LC-MS grade)
- Deuterated solvents for NMR (e.g., CDCl₃, DMSO-d₆)

Experimental Protocols

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general reversed-phase HPLC-UV method for determining the purity of a **Dihydrotrichotetronine** sample.

Instrumentation:

- HPLC system with a UV-Vis or Diode Array Detector (DAD)
- C18 reversed-phase analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

Chromatographic Conditions:

Parameter	Recommended Condition
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detection Wavelength	254 nm (or optimal wavelength determined by UV scan)

Standard and Sample Preparation:

- Stock Solution (1 mg/mL): Accurately weigh 10 mg of **Dihydrotrichotetronine** reference standard and dissolve in 10 mL of methanol.
- Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in the initial mobile phase composition.
- Sample Solution: Prepare the sample to be analyzed at a concentration within the calibration range.

Data Analysis:

- Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.
- Determine the concentration of **Dihydrotrichotetronine** in the sample solution from the calibration curve.
- Calculate the purity of the sample using the area normalization method.

Structural Elucidation by Mass Spectrometry (MS)

This protocol outlines a general approach for the structural confirmation of **Dihydrotrichotetronine** using Liquid Chromatography-Mass Spectrometry (LC-MS).

Instrumentation:

- LC-MS system equipped with an electrospray ionization (ESI) source
- High-resolution mass spectrometer (e.g., Orbitrap, Q-TOF)

LC-MS Conditions:

Parameter	Recommended Condition
Ionization Mode	ESI Positive and Negative
Mass Range	100-1000 m/z
Capillary Voltage	3.5 kV
Source Temperature	120 °C
Desolvation Gas Flow	600 L/hr
Collision Energy (for MS/MS)	Ramped (e.g., 10-40 eV) to obtain fragment ions

Sample Preparation:

- Dilute the sample in methanol to a final concentration of approximately 10 µg/mL.

Data Analysis:

- Full Scan MS: Confirm the molecular weight by identifying the protonated molecule $[M+H]^+$ in positive mode and the deprotonated molecule $[M-H]^-$ in negative mode.
- MS/MS Fragmentation: Induce fragmentation of the parent ion to obtain a characteristic fragmentation pattern. This pattern can be used to confirm the structure by comparing it to theoretical fragmentation or known spectra of similar compounds.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general procedure for the structural characterization of **Dihydrotrichotetronine** using 1H and ^{13}C NMR.

Instrumentation:

- NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

- Dissolve 5-10 mg of **Dihydrotrichotetronine** in approximately 0.6 mL of a suitable deuterated solvent (e.g., $CDCl_3$).

NMR Experiments:

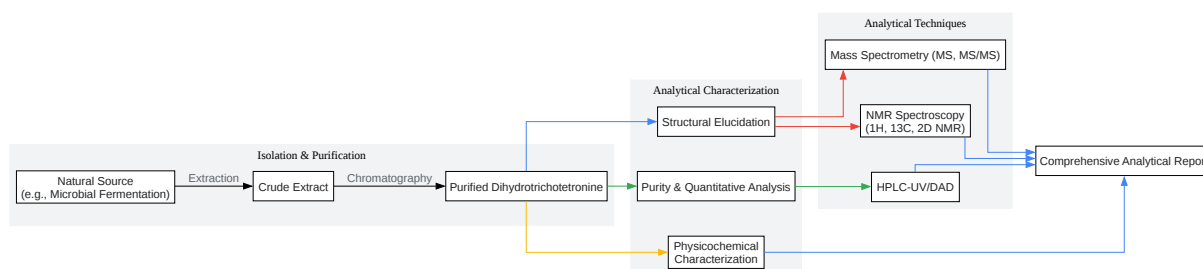
Experiment	Purpose
^1H NMR	Provides information on the number and chemical environment of protons.
^{13}C NMR	Provides information on the number and types of carbon atoms.
DEPT-135	Differentiates between CH , CH_2 , and CH_3 groups.
COSY	Identifies proton-proton couplings within the molecule.
HSQC	Correlates protons with their directly attached carbons.
HMBC	Identifies long-range proton-carbon correlations, crucial for assembling the carbon skeleton.

Data Analysis:

- Analyze the chemical shifts, coupling constants, and integrations in the ^1H NMR spectrum.
- Analyze the chemical shifts in the ^{13}C NMR spectrum.
- Use the 2D NMR data (COSY, HSQC, HMBC) to piece together the molecular structure and confirm the connectivity of atoms.

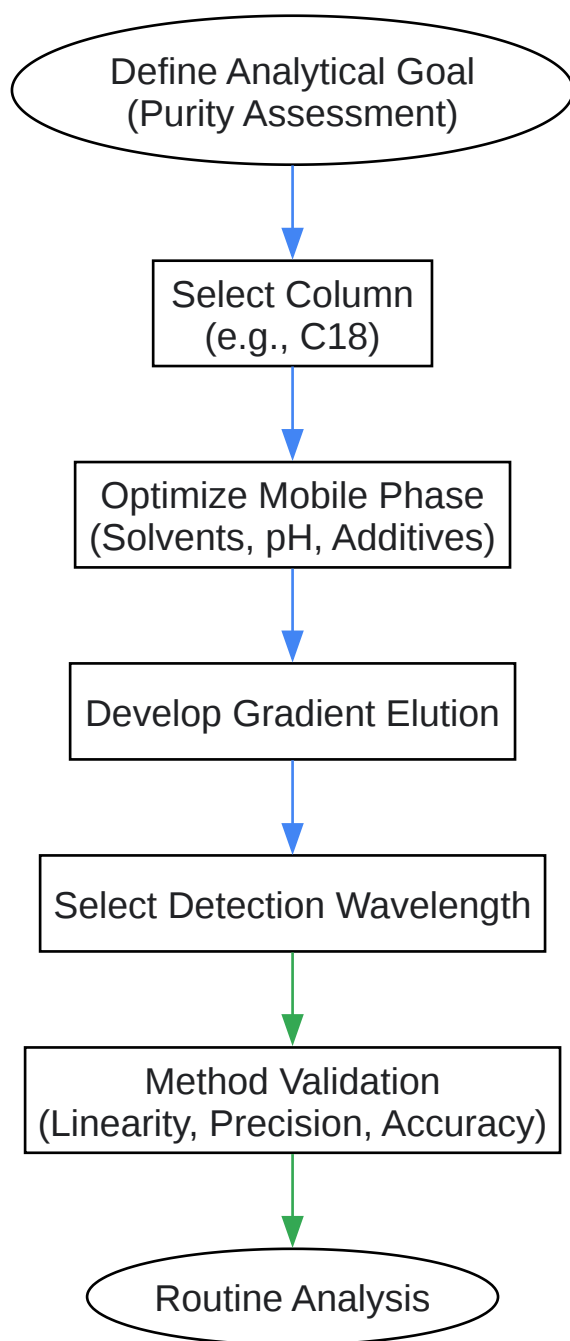
Visualizations

The following diagrams illustrate the general workflows for the analytical characterization of a novel natural product like **Dihydrotrichotetronine**.



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Caption: General workflow for the analytical characterization of **Dihydrotrichotetronine**.



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Caption: Logical workflow for HPLC method development for **Dihydrotrichotetronine**.

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